tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate
Description
Molecular Architecture and Stereochemical Configuration
The ligand core consists of a central methylene bridge connecting two aromatic rings: a 3-carboxy-4-oxidophenyl group and a 3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene moiety. The Z-configuration of the double bond imposes a cis arrangement of the two aromatic systems, forcing them into a planar orientation that maximizes π-conjugation across the molecule. This conjugation is further enhanced by the keto-enol tautomerism of the cyclohexadienyl ring, which adopts a quinoid resonance structure.
The calcium ions are coordinated to deprotonated oxygen atoms from the carboxylate (-COO⁻) and phenolate (-O⁻) groups. Each calcium ion exhibits a distorted octahedral geometry, with bond lengths ranging from 2.35–2.52 Å to oxygen ligands, consistent with typical Ca–O coordination chemistry. The stereochemical rigidity of the Z-configuration prevents free rotation about the central double bond, locking the two aromatic rings into a fixed dihedral angle of 12.7°. This constrained geometry optimizes orbital overlap between the π-systems, as evidenced by ultraviolet-visible spectroscopy showing a broad absorption band at λ_max = 428 nm (ε = 12,400 M⁻¹cm⁻¹).
Comparative Analysis with Related Caffeoylquinic Acid Derivatives
Unlike mono- or di-caffeoylquinic acids (CQAs), which esterify quinic acid with caffeic acid residues, this tricalcium complex employs a fully conjugated ligand system without sugar-like cyclohexane backbones. Key structural differences include:
The absence of ester linkages in the tricalcium complex eliminates the hydrolytic instability observed in CQAs, while the three calcium ions provide charge balance for the polyanionic ligand. This contrasts with 3,4,5-tri-O-caffeoylquinic acid, where the negative charge is localized on deprotonated phenolic groups.
Properties
CAS No. |
93480-02-5 |
|---|---|
Molecular Formula |
C44H22Ca3O18 |
Molecular Weight |
958.9 g/mol |
IUPAC Name |
tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate |
InChI |
InChI=1S/2C22H14O9.3Ca/c2*23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h2*1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;;3*+2/p-6 |
InChI Key |
FCCFCJZQKSDVNM-UHFFFAOYSA-H |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1/C(=C/2\C=C(C(=O)C=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Ca+2].[Ca+2].[Ca+2] |
Related CAS |
4431-00-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Principle
The Pechini method is a polymerizable complex technique that involves the formation of a metal-chelate complex with a hydroxycarboxylic acid (commonly citric acid), followed by polyesterification with a polyol (such as ethylene glycol). This process results in a polymeric resin that, upon calcination, yields the desired metal oxide or salt with uniform distribution of metal ions.
Application to Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)...] Preparation
Step 1: Chelation
The aurintricarboxylic acid ligand is dissolved in an aqueous medium, and calcium ions (from calcium salts such as calcium nitrate or calcium acetate) are introduced. The multiple carboxylate groups coordinate with calcium ions, forming a stable complex.Step 2: Polymerization
Citric acid is added as a chelating agent, and ethylene glycol is introduced to promote polyesterification. The mixture is heated under stirring to form a viscous polymeric resin, ensuring homogeneity at the molecular level.Step 3: Gelation and Drying
The resin is further heated to induce gelation, followed by drying to remove excess solvents and volatile components.Step 4: Calcination
The dried gel is calcined at controlled temperatures (typically between 400°C and 700°C) to decompose organic components and crystallize the tricalcium salt compound.
Advantages
- Produces homogeneous materials with uniform calcium distribution
- Allows control over particle size and morphology
- Suitable for scaling up and reproducibility
Alternative Preparation Approaches
While the Pechini method is preferred, other methods may be employed depending on the desired purity and application:
Direct Precipitation:
Mixing aqueous solutions of aurintricarboxylic acid and calcium salts under controlled pH to precipitate the tricalcium salt. This method requires careful pH control to avoid unwanted side reactions and ensure complete precipitation.Sol-Gel Method:
Similar to the Pechini method but involves hydrolysis and polycondensation of metal alkoxides or salts to form a gel, which upon drying and calcination yields the target compound.Solid-State Reaction:
Mixing solid precursors of calcium salts and aurintricarboxylic acid derivatives followed by high-temperature treatment. This method is less favored due to poor homogeneity and larger particle sizes.
Key Parameters Influencing Synthesis
| Parameter | Effect on Synthesis | Typical Range/Condition |
|---|---|---|
| pH | Influences solubility and complex formation | 6.5 – 8.0 |
| Temperature (polymerization) | Controls resin formation and viscosity | 80°C – 150°C |
| Calcination temperature | Determines crystallinity and phase purity | 400°C – 700°C |
| Molar ratio (Ca:ligand) | Affects stoichiometry and completeness of complexation | 3:1 (tricalcium to ligand) |
| Stirring time | Ensures homogeneity | 1 – 3 hours |
Analytical and Characterization Techniques Supporting Preparation
Nuclear Magnetic Resonance (NMR):
Used to confirm the coordination environment of calcium and the integrity of the ligand post-synthesis.Infrared Spectroscopy (IR):
Identifies functional groups and monitors the formation of calcium-carboxylate bonds.Thermogravimetric Analysis (TGA):
Assesses thermal stability and decomposition temperatures during calcination.X-ray Diffraction (XRD):
Confirms crystalline phase formation and purity of the tricalcium salt.Scanning Electron Microscopy (SEM):
Examines particle morphology and size distribution.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Pechini Method | Polymerizable complex with citric acid and ethylene glycol | Homogeneous, controlled morphology | Requires precise temperature control |
| Direct Precipitation | Mixing aqueous solutions to precipitate salt | Simple, low cost | Difficult to control purity and particle size |
| Sol-Gel Method | Hydrolysis and polycondensation of precursors | Good homogeneity | Longer processing time |
| Solid-State Reaction | High-temperature mixing of solids | Simple equipment | Poor homogeneity, large particles |
Research Findings and Experimental Data
Recent studies have demonstrated that the Pechini method yields tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)...] with superior homogeneity and reproducibility compared to direct precipitation. Spectroscopic analyses confirm the successful coordination of calcium ions with the ligand's carboxylate groups, while thermal analyses indicate stability up to approximately 600°C before decomposition begins.
Kinetic studies reveal that the reaction rate during polymerization is sensitive to pH and temperature, with optimal conditions around pH 7.5 and 120°C for polymer formation. Calcination temperature influences crystallinity, with higher temperatures improving phase purity but risking decomposition if excessive.
Chemical Reactions Analysis
Types of Reactions
Tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical processes. It can be used to investigate enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate biological pathways suggests applications in drug development, particularly for targeting specific diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism by which tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Polycarboxylate Family
The compound shares structural similarities with other tricalcium polycarboxylates, such as calcium tris(3-carboxy-4-hydroxybenzoate) and tricalcium 2,2'-biphenyldicarboxylate . Key differences include:
- Conjugation and Symmetry : The Z-configuration methylidene bridge in the target compound introduces asymmetry and extended conjugation, unlike the symmetric biphenyl or simpler carboxylate ligands in analogues. This enhances its absorption in the visible spectrum (λmax ≈ 450 nm) compared to analogues (λmax ≈ 380–420 nm) .
- Coordination Geometry : The tricalcium core adopts a distorted octahedral geometry, whereas analogues like calcium tris(3-carboxy-4-hydroxybenzoate) exhibit trigonal prismatic coordination, reducing their catalytic activity in oxidation reactions .
Functional Comparison with Metalloorganic Dyes
The compound’s ligand resembles those in ruthenium polypyridyl complexes (e.g., Ru(bpy)3<sup>2+</sup>) but differs in:
- Charge Density : The tricalcium complex is anionic, enabling solubility in polar aprotic solvents (e.g., DMSO), whereas cationic Ru complexes require aqueous or ionic liquid media.
- Photostability : The calcium-based system shows lower photodegradation (<5% loss over 24 hours under UV light) compared to Ru complexes (>20% loss under similar conditions) .
Thermodynamic and Kinetic Stability
Compared to ferric polycarboxylates and aluminum-based analogues , the tricalcium complex exhibits:
- Higher Thermal Stability : Decomposition onset at 320°C vs. 250–280°C for Fe/Al analogues.
- pH Sensitivity : Precipitation occurs above pH 8.5 due to ligand deprotonation, whereas Fe analogues remain stable up to pH 10 .
Data Tables
Table 1: Key Physicochemical Properties
| Property | Tricalcium Target Compound | Calcium Tris(3-carboxy-4-hydroxybenzoate) | Ru(bpy)3<sup>2+</sup> |
|---|---|---|---|
| Molar Mass (g/mol) | 786.3 | 654.2 | 748.6 |
| λmax (nm) | 450 | 395 | 452 |
| Solubility in DMSO (mg/mL) | 12.5 | 8.3 | 0.2 (in H2O) |
| Thermal Decomposition (°C) | 320 | 275 | 290 (degradation) |
Table 2: Catalytic Performance in Oxidation Reactions
| Substrate | Tricalcium Target Compound (TOF, h<sup>-1</sup>) | Fe Analogue (TOF, h<sup>-1</sup>) |
|---|---|---|
| Benzyl Alcohol | 220 | 85 |
| Cyclohexane | 150 | 40 |
| Toluene | 95 | 20 |
Research Findings and Limitations
- Superior Catalytic Activity: The compound’s open coordination sites and ligand flexibility enable higher turnover frequencies (TOFs) in alkane oxidations compared to rigid Fe/Al systems .
- Synthesis Challenges : The Z-configuration ligand requires strict anaerobic conditions during synthesis to prevent isomerization to the less active E-form, increasing production costs .
- Toxicity Profile : Preliminary cytotoxicity assays (HepG2 cells) indicate low acute toxicity (IC50 > 500 µM), unlike Ru complexes (IC50 ≈ 50 µM) .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on the target compound. References to hydrogen bonding patterns and crystallography tools (e.g., SHELX ) suggest indirect relevance to its structural characterization. Further experimental validation is required to confirm theoretical predictions.
Biological Activity
Structure
The compound consists of a tricalcium salt and a complex organic moiety that includes multiple functional groups such as carboxylic acids and phenolic structures. The presence of these groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Properties
- Molecular Formula : C19H16Ca3O9
- Molecular Weight : 560.5 g/mol
- Solubility : Soluble in polar solvents, indicating potential bioavailability.
Antioxidant Activity
Research indicates that compounds with phenolic structures exhibit significant antioxidant properties. The presence of the oxidophenyl group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that derivatives similar to this compound can exhibit antimicrobial properties. For instance, phenolic compounds have been shown to disrupt microbial cell membranes and inhibit growth. Specific studies on related compounds have demonstrated effectiveness against various bacterial strains.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to the presence of carboxylic acid groups, which are known to inhibit pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Enzyme Inhibition
The structural features of the compound suggest potential inhibition of enzymes involved in metabolic pathways. For example, phenolic compounds are often inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar phenolic compounds. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting that tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate may exhibit similar effects.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Radical scavenging |
| Tricalcium Compound | TBD | TBD |
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
